molecular formula Hg(CH3COO)2<br>Hg(C2H3O2)2<br>C4H6HgO4 B8805730 Mercury(II) acetate CAS No. 592-63-2

Mercury(II) acetate

Cat. No.: B8805730
CAS No.: 592-63-2
M. Wt: 318.68 g/mol
InChI Key: BRMYZIKAHFEUFJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Mercury(II) acetate, also known as this compound, is a chemical compound with the formula Hg(O₂CCH₃)₂. It is the mercury(II) salt of acetic acid and appears as a white, water-soluble solid. This compound is commonly used as a reagent to generate organomercury compounds from unsaturated organic precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercury(II) acetate can be synthesized by reacting mercuric oxide with acetic acid. The reaction is as follows: [ \text{HgO} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Hg(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ] This reaction involves the dissolution of mercuric oxide in glacial acetic acid, resulting in the formation of mercuric acetate and water .

Industrial Production Methods: In industrial settings, the production of mercuric acetate follows a similar synthetic route, ensuring the reaction conditions are optimized for large-scale production. The process involves careful control of temperature and concentration to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Mercury(II) acetate undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in organic synthesis.

    Substitution: It participates in substitution reactions, particularly in the formation of organomercury compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mercury(II) acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of mercuric acetate involves its interaction with nucleophiles. In the oxymercuration of alkenes, mercuric acetate adds across the carbon-carbon double bond, forming an organomercury intermediate. This intermediate is then reduced to yield the final product, typically an alcohol . The molecular targets and pathways involved include the formation of cyclic mercurinium ions, which are key intermediates in the reaction .

Comparison with Similar Compounds

Uniqueness of Mercuric Acetate: Mercury(II) acetate is unique due to its specific reactivity in oxymercuration-demercuration reactions, which allows for the selective formation of alcohols from alkenes without rearrangement. This selectivity and efficiency make it a valuable reagent in organic synthesis .

Properties

CAS No.

592-63-2

Molecular Formula

Hg(CH3COO)2
Hg(C2H3O2)2
C4H6HgO4

Molecular Weight

318.68 g/mol

IUPAC Name

mercury(2+);diacetate

InChI

InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

InChI Key

BRMYZIKAHFEUFJ-UHFFFAOYSA-L

SMILES

CC(=O)[O-].CC(=O)[O-].[Hg+2]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Hg+2]

boiling_point

Decomposes (EPA, 1998)

density

3.27 (EPA, 1998)

melting_point

352 to 356 °F (EPA, 1998)

physical_description

Mercury acetate is a white crystalline solid with an odor of vinegar. Sensitive to light. Density 3.25 g / cm3. Toxic by inhalation (dust, etc.) and by ingestion.
Water soluble white crystals with vinegar odor;  [CAMEO]

vapor_pressure

0.17 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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